Since 2-Ethyl-2-phenylbutyronitrile also possesses an aromatic group (phenyl) and an alkyl group (ethyl), it offers a combination of functionalities that could be of interest for research in organic chemistry.
Further exploration might involve:
2-Ethyl-2-phenylbutyronitrile is an organic compound with the molecular formula and a molecular weight of approximately 173.25 g/mol. It is classified as a nitrile, characterized by the presence of a cyano group (-C≡N) attached to a carbon chain. This compound is also known by its Chemical Abstracts Service Registry Number, 5336-57-2. The structure consists of a butyronitrile backbone with ethyl and phenyl substituents, contributing to its unique properties and reactivity.
There's no documented research on the specific mechanism of action of 2-Ethyl-2-phenylbutyronitrile in biological systems.
Information on the safety hazards of 2-Ethyl-2-phenylbutyronitrile is limited. However, due to the presence of the nitrile group, it's advisable to handle it with caution as nitriles can be toxic and irritating [].
While the scientific research on 2-Ethyl-2-phenylbutyronitrile is scarce, its structure suggests interesting possibilities for further investigation. Its potential reactivity and the influence of its functional groups warrant further study. Research could explore:
The synthesis of 2-ethyl-2-phenylbutyronitrile can be achieved through several methods:
textC6H5CH2CN + C2H5Br → C6H5C(C2H5)CN + HBr
Due to its unique chemical structure, 2-ethyl-2-phenylbutyronitrile finds applications in various fields:
Its versatility as a building block in organic chemistry makes it valuable for researchers and manufacturers alike .
Interaction studies involving 2-ethyl-2-phenylbutyronitrile primarily focus on its reactivity with various nucleophiles and electrophiles. Research indicates that the compound can interact with amines and alcohols, leading to the formation of new derivatives that may possess enhanced biological activities or improved material properties. The specific interaction mechanisms remain an area for further exploration .
Several compounds share structural similarities with 2-ethyl-2-phenylbutyronitrile. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Phenylacetonitrile | Simpler structure; used in similar applications | |
α-Methylbenzyl nitrile | Contains a methyl group; exhibits similar reactivity | |
3-Ethylbenzonitrile | Ethyl group on the aromatic ring; different properties |
What sets 2-ethyl-2-phenylbutyronitrile apart from these similar compounds is its unique combination of both ethyl and phenyl groups on the butyronitrile backbone. This configuration not only influences its chemical reactivity but also potentially enhances its biological activity compared to simpler nitriles.
2-Ethyl-2-phenylbutyronitrile (C₁₂H₁₅N) is an organic nitrile compound with distinctive physicochemical characteristics that make it valuable for various research and industrial applications. This colorless to pale yellow liquid exhibits a benzene-like aromatic fragrance and possesses unique thermodynamic properties that distinguish it from related nitrile compounds [1].
The thermodynamic properties of 2-ethyl-2-phenylbutyronitrile reflect its molecular structure, which combines aromatic and aliphatic components. Boiling point measurements indicate a range of 267-270.7°C at atmospheric pressure (760 mmHg) [1] [2]. Under reduced pressure conditions, the compound exhibits a significantly lower boiling point of 102-104°C at 7 mmHg [3] [4] [5], demonstrating typical pressure-dependent phase behavior for organic compounds.
The melting point has been estimated at approximately 287°C [2], though this value requires further experimental verification. The compound's flash point is reported as 120.2°C [2], indicating moderate flammability characteristics that are important for handling and storage considerations.
Density measurements show values ranging from 0.949 to 0.97 g/cm³ at room temperature [1] [2], placing it within the typical range for aromatic nitrile compounds. The molecular weight is precisely 173.25 g/mol [1] [6] [2] [7], corresponding to its molecular formula C₁₂H₁₅N.
Property | Value | Source Citation |
---|---|---|
Molecular Formula | C₁₂H₁₅N | [1] [6] [2] [7] |
Molecular Weight (g/mol) | 173.25 | [1] [6] [2] [7] |
Density (g/cm³) | 0.949 - 0.97 | [1] [2] |
Boiling Point (°C) | 267 - 270.7 | [1] [2] |
Melting Point (°C) | ~287 (estimated) | [2] |
Flash Point (°C) | 120.2 | [2] |
2-Ethyl-2-phenylbutyronitrile demonstrates excellent solubility in a wide range of organic solvents at room temperature, reflecting its predominantly hydrophobic character [1]. The compound is readily soluble in ethanol, xylene, and chloroform [1], making it compatible with various reaction media and extraction procedures.
The LogP value of 3.26798 [2] indicates significant lipophilicity, consistent with its poor water solubility. This hydrophobic nature stems from the combined presence of the phenyl ring and alkyl substituents, which dominate the molecular polarity despite the presence of the polar nitrile group.
Water solubility is extremely limited, with the compound being essentially insoluble in aqueous media [1]. This characteristic is typical for aromatic nitriles with substantial hydrocarbon content and has implications for environmental fate and biological activity.
Solvent | Solubility | Source Citation |
---|---|---|
Ethanol | Soluble | [1] |
Xylene | Soluble | [1] |
Chloroform | Soluble | [1] |
Organic Solvents (general) | Soluble at room temperature | [1] |
Water | Insoluble | [1] |
2-Ethyl-2-phenylbutyronitrile exhibits good stability under standard laboratory conditions and normal storage environments. The compound remains stable at room temperature for extended periods when stored in sealed, dry conditions [1] [8] [9].
Thermal stability studies indicate that the compound can withstand elevated temperatures up to 100°C for short periods without significant degradation [10]. However, prolonged exposure to temperatures exceeding 150°C may result in thermal decomposition [11] [12], particularly affecting the nitrile functional group.
Moisture sensitivity is moderate, with the compound remaining stable under normal humidity conditions [1] [8]. However, exposure to high humidity levels (>90% relative humidity) combined with elevated temperatures may promote degradation reactions [10].
Photostability appears adequate under normal laboratory lighting conditions, with no significant photodegradation observed under standard illumination [10]. The compound does not exhibit particular sensitivity to oxidative conditions under normal atmospheric exposure.
Chemical stability varies with pH conditions. Under acidic conditions, the nitrile group may be susceptible to hydrolysis, while basic conditions could promote nucleophilic attack at the nitrile carbon. The compound shows moderate stability under both acidic and basic conditions for short-term exposure.
Environmental Condition | Stability Assessment | Comments | Source Citation |
---|---|---|---|
Room Temperature Storage | Stable | Suitable for long-term storage | [1] [8] [9] |
Elevated Temperature (100°C) | Stable (short term) | No degradation observed for 1 week | [10] |
High Temperature (>150°C) | Potential decomposition | Thermal decomposition may occur | [11] [12] |
High Humidity (>90% RH) | Potentially unstable | May cause degradation if prolonged | [10] |
Light Exposure | Stable (normal) | No significant photodegradation | [10] |
Sealed Dry Conditions | Recommended storage | Optimal storage conditions | [1] [8] [9] |
The phase behavior of 2-ethyl-2-phenylbutyronitrile follows typical patterns for aromatic organic compounds with moderate molecular weight. At standard temperature and pressure (25°C, 760 mmHg), the compound exists as a liquid phase [1] [2].
Vapor pressure characteristics indicate relatively low volatility at room temperature, with the compound exhibiting low vapor pressure values [2]. This property is consistent with its moderate boiling point and contributes to its stability during storage and handling.
The pressure-temperature relationship demonstrates normal behavior for organic liquids, with boiling point decreasing significantly under reduced pressure conditions. At 7 mmHg, the boiling point drops to 102-104°C [3] [4] [5], indicating substantial vapor pressure dependence on temperature.
Critical properties and detailed vapor pressure curves have not been extensively characterized in the available literature, representing an area for future thermodynamic investigations.
The refractive index values range from 1.507 to 1.509 [13] [14] [5], providing additional physical characterization data useful for identification and purity assessment.
Temperature (°C) | Pressure (mmHg) | Phase | Property | Source Citation |
---|---|---|---|---|
25 | 760 | Liquid | Normal conditions | [1] [2] |
102-104 | 7 | Boiling point | Reduced pressure boiling | [3] [4] [5] |
120.2 | Flash point | Flash point | Flammability threshold | [2] |
267-270.7 | 760 | Boiling point | Atmospheric boiling | [1] [2] |
287 (estimated) | Melting point | Solid | Solid-liquid transition | [2] |
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